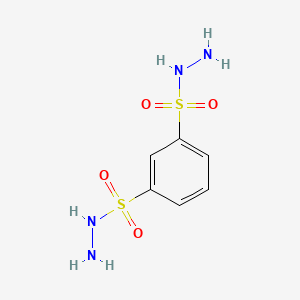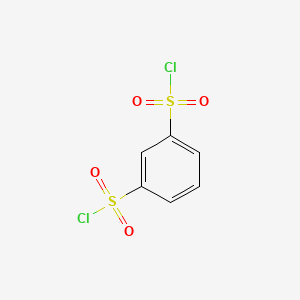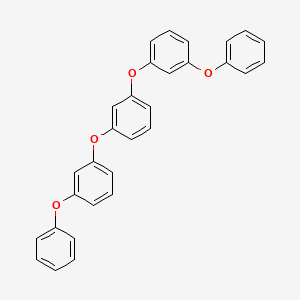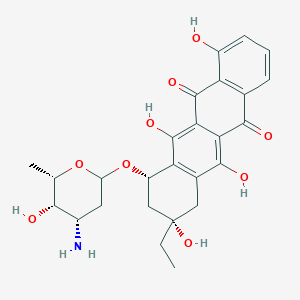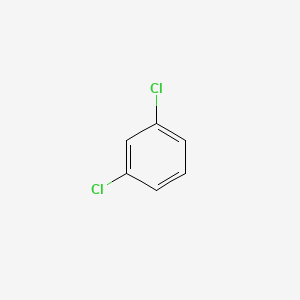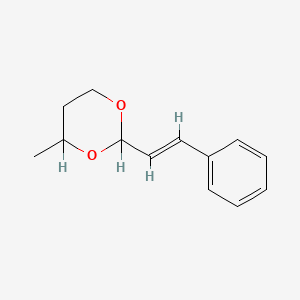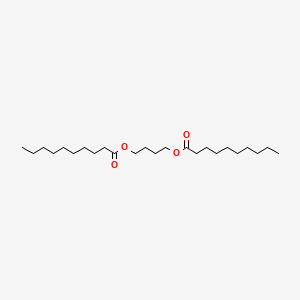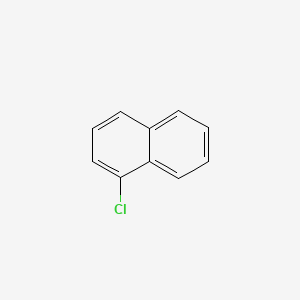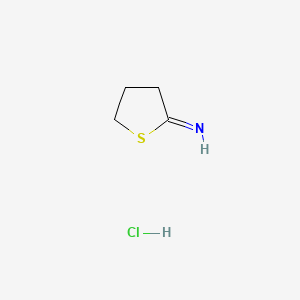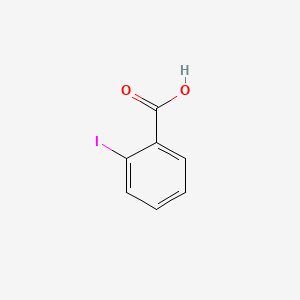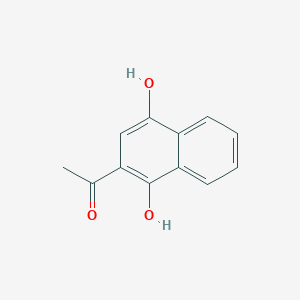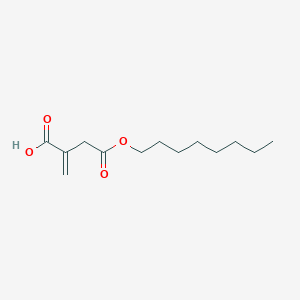
4-辛基己二酸酯
描述
4-Octyl Itaconate (4-OI) is a cell-permeable derivative of itaconate, a metabolite produced during the Krebs cycle . It has been reported to regulate macrophage function and has been recognized as a promising therapeutic target for the treatment of inflammatory diseases . It has also been found to inhibit aerobic glycolysis by targeting GAPDH to exert anti-inflammatory effects .
Synthesis Analysis
4-Octyl Itaconate can be synthesized through the structure control of lipase, obtaining 4-Octyl Itaconate with over 98% yield and over 99% selectivity . This one-step and green synthesis method has been investigated, and multiscale molecular dynamics simulations were applied to investigate the reaction mechanism .Molecular Structure Analysis
The molecular formula of 4-Octyl Itaconate is C13H22O4 . It has a molecular weight of 242.31 g/mol . The IUPAC name is 2-methylidene-4-octoxy-4-oxobutanoic acid .Chemical Reactions Analysis
4-Octyl Itaconate has been shown to directly alkylate cysteine residue 22 on the glycolytic enzyme GAPDH, decreasing its enzyme activity . This blocks glycolytic flux at GAPDH, thereby downregulating aerobic glycolysis in activated macrophages .Physical And Chemical Properties Analysis
4-Octyl Itaconate has a molecular weight of 242.31 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 11 .科学研究应用
Inflammation and Immunity Modulation
4-Octyl Itaconate (4-OI): has been identified as a key autocrine regulatory component that plays a significant role in the development and progression of inflammation and immunity. It directly modifies cysteine sites on substrate proteins related to inflammasome, signal transduction, transcription, and cell death . This compound can act as a connector among immunity, metabolism, and inflammation, which is crucial for understanding the mechanism of cellular immune metabolism.
Neuroinflammation Treatment
In the context of neuroinflammatory diseases like multiple sclerosis (MS), 4-OI has shown promise in attenuating neuroinflammation. It regulates microglia-mediated neuroinflammation in Experimental Autoimmune Encephalomyelitis (EAE), an animal model of MS4-OI reduces inflammatory infiltration, demyelination, and the levels of inflammatory factors, thus inhibiting the classical activation of microglia in the spinal cord .
Anti-inflammatory Effects in Macrophages
4-OI: has been used to study its anti-inflammatory effects in macrophages. It treats bone-marrow-derived macrophages (BMDMs) and has shown to reduce the expression of inflammatory factors, suggesting its potential in treating diseases characterized by macrophage-mediated inflammation .
Systemic Sclerosis Treatment
In systemic sclerosis (SSc) dermal fibroblasts, 4-OI has been studied for its effects on collagen1 expression. By modulating collagen production, 4-OI may offer therapeutic benefits in managing fibrosis associated with systemic sclerosis .
Oxidative Stress and Apoptosis
4-OI: protects against inflammatory reactions, oxidative stress, and apoptosis via the Nrf2 signaling pathway. This pathway is critical for maintaining cellular redox balance and preventing oxidative damage, making 4-OI a potential therapeutic agent for conditions associated with oxidative stress .
Ferroptosis Prevention
Ferroptosis is a form of programmed cell death associated with iron and oxidative stress. 4-OI has been shown to protect neurons from ferroptosis by alkylating glutathione peroxidase 4 (GPx4), enhancing its enzymatic activity. This application is particularly relevant in neurodegenerative diseases where ferroptosis contributes to neuronal loss .
作用机制
Target of Action
4-Octyl Itaconate (4-OI) primarily targets several key proteins and genes in the body. These include MMP9, MMP2, SIRT1, PPARA, PTPRC, NOS3, TLR2, and HSP90AA1 . These targets play crucial roles in various biological functions and signaling pathways, particularly those related to inflammation and oxidative stress .
Mode of Action
4-OI interacts with its targets through a process known as alkylation. For instance, it directly alkylates the glycolytic enzyme GAPDH, decreasing its enzyme activity . It also alkylates cysteine residues on proteins such as KEAP1, enabling the activation of the anti-inflammatory transcription factor Nrf2 .
Biochemical Pathways
4-OI affects several biochemical pathways. It is involved in regulating inflammatory imbalance, immunosuppression, and oxidative stress in developing conditions like sepsis . It also activates the Nrf2/Sirt3 pathway through AKT and ERK1/2 phosphorylation , and inhibits aerobic glycolysis by targeting GAPDH .
Pharmacokinetics
4-OI is a cell-permeable itaconate derivative . This property allows it to cross cell membranes and exert its effects within cells.
Result of Action
The action of 4-OI leads to several molecular and cellular effects. It reduces inflammation by decreasing cytokine production and macrophage infiltration . It also reduces oxidative stress by decreasing reactive oxygen species (ROS) levels and boosting antioxidants such as HO-1 and NQO1 . Furthermore, 4-OI promotes mitophagy , protects against lipopolysaccharide-induced lethality in vivo , and inhibits cytokine release .
Action Environment
The action of 4-OI can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS), a component of the cell wall of Gram-negative bacteria, can enhance the protective effects of 4-OI . Additionally, the presence of certain metabolites or conditions that induce oxidative stress or inflammation can potentially modulate the efficacy and stability of 4-OI .
安全和危害
未来方向
属性
IUPAC Name |
2-methylidene-4-octoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h2-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBASUIDPDITQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octyl Itaconate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-OI exert its anti-inflammatory effects?
A1: 4-OI primarily exerts its anti-inflammatory effects by activating the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. [, , , , , , , , , , ] This activation leads to the upregulation of antioxidant enzymes like heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby reducing oxidative stress and inflammation. [, , , , ] 4-OI achieves this by binding to Kelch-like ECH-associated protein 1 (KEAP1), disrupting the KEAP1-NRF2 complex, and allowing NRF2 to translocate to the nucleus. [, ]
Q2: Does 4-OI affect other pathways besides NRF2?
A2: Yes, 4-OI has been shown to modulate other pathways besides NRF2. For instance, it can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response. [, , ] This inhibition contributes to the suppression of pro-inflammatory cytokine production, further dampening inflammation. [, , ]
Q3: Are there differences in the effects of 4-OI compared to itaconate itself?
A3: Research suggests that 4-OI and itaconate, while structurally related, exhibit distinct immunological and metabolic effects. [] 4-OI, being more electrophilic, induces a stronger NRF2 activation compared to itaconate. [] Additionally, while 4-OI effectively inhibits type I interferon responses, itaconate primarily targets succinate dehydrogenase (SDH) and ten-eleven translocation (TET2) enzymes. []
Q4: What disease models have been used to investigate the therapeutic potential of 4-OI?
A4: 4-OI has shown promising results in various preclinical models of diseases involving inflammation and oxidative stress. These include models of:
- Acute lung injury (ALI): Studies have demonstrated that 4-OI reduces inflammation, oxidative stress, and lung tissue injury in LPS-induced ALI. [, , , ]
- Sepsis: 4-OI has demonstrated beneficial effects in sepsis models by reducing inflammation, improving survival rates, and protecting against organ injury. [, , ]
- Liver injury: Research suggests that 4-OI can mitigate liver injury induced by various factors like Concanavalin A, LPS/D-galactosamine, and carbon tetrachloride, likely by inhibiting inflammation, oxidative stress, and apoptosis. [, , ]
- Osteoarthritis: Studies using in vitro and in vivo models of osteoarthritis indicate that 4-OI can protect chondrocytes against degeneration, oxidative stress, and ferroptosis, potentially by inhibiting GPX4 methylation. []
- Systemic Sclerosis (SSc): 4-OI has been shown to reduce collagen production and inflammatory cytokine release in SSc dermal fibroblasts, suggesting potential anti-fibrotic effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



